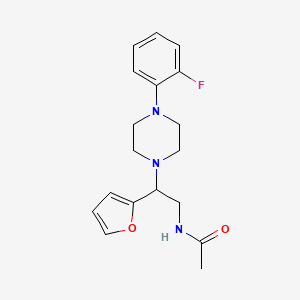

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O2/c1-14(23)20-13-17(18-7-4-12-24-18)22-10-8-21(9-11-22)16-6-3-2-5-15(16)19/h2-7,12,17H,8-11,13H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWWBWSPPBJCIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C₁₈H₁₈F₃N₃O₂. Its structure includes a piperazine ring, a furan moiety, and an acetamide group, which contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit activity against various biological targets:

- Monoamine Oxidase Inhibition : Some derivatives of piperazine compounds have shown inhibition of monoamine oxidases (MAOs), which are critical in the metabolism of neurotransmitters. Inhibition of MAO can lead to increased levels of serotonin and norepinephrine, potentially alleviating depressive symptoms .

- Antimicrobial Activity : Compounds containing furan rings have demonstrated antimicrobial properties, particularly against Mycobacterium tuberculosis. The presence of the piperazine moiety may enhance this activity through interactions with bacterial enzymes .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)acetamide and related compounds:

| Activity | IC₅₀ (µM) | Target | Source |

|---|---|---|---|

| MAO-B Inhibition | 0.51 | Monoamine Oxidase | |

| Antitubercular Activity | 1.35 - 2.18 | Mycobacterium tuberculosis | |

| Cytotoxicity on HEK-293 | >100 | Human embryonic kidney cells |

Case Studies and Research Findings

- Inhibitory Studies : A study evaluated the inhibitory effects of various piperazine derivatives on MAO-B, revealing that specific substitutions significantly enhanced potency. The compound's structural features were found to be crucial for its inhibitory activity .

- Antimicrobial Evaluation : A series of compounds similar to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)acetamide were tested against Mycobacterium tuberculosis. The results indicated that modifications in the piperazine structure could lead to improved antitubercular efficacy, with some derivatives achieving IC₅₀ values below 5 µM .

- Cytotoxicity Assessment : Evaluations on human cell lines showed that certain modifications did not significantly impact cytotoxicity, suggesting a favorable safety profile for potential therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Features and Pharmacological Activities

Key Observations :

- Piperazine Substituents : The target compound’s 2-fluorophenyl group is distinct from analogs with 4-fluorophenyl (15) or sulfonyl modifications (16, 14). Fluorine atoms enhance lipophilicity and metabolic stability, while sulfonyl groups may improve receptor affinity .

- Furan vs. Thiazole/Thiophene : The furan-2-yl ethyl chain in the target compound contrasts with thiazole (15) or thiophene () substituents in analogs. Thiazole rings are associated with matrix metalloproteinase (MMP) inhibition, whereas furan derivatives may influence anti-exudative or anti-inflammatory effects .

- Acetamide Modifications : The target compound lacks additional functionalization on the acetamide nitrogen, unlike derivatives with aryl (14) or heterocyclic (9) groups, which are critical for target specificity .

Table 2: Physicochemical Properties

Key Observations :

- Melting Points: Piperazine derivatives with bulkier substituents (e.g., 18 with dual methoxyphenyl groups) exhibit higher melting points (302–303°C), likely due to enhanced crystallinity.

- Molecular Weight : The target compound’s molecular weight (~387 g/mol) aligns with piperazine-acetamide derivatives, which typically range from 390–440 g/mol. Lower molecular weight analogs (e.g., 15 at 410 g/mol) may offer better bioavailability .

Pharmacological and Functional Insights

- Anti-Inflammatory Potential: Analogs like compound 15 (MMP inhibitors) and furan-triazole derivatives () suggest the target compound could modulate inflammatory pathways. The furan moiety may contribute to anti-exudative effects comparable to diclofenac sodium .

- Receptor Interactions : Sulfonyl-piperazine analogs (16, 14) demonstrate activity as negative allosteric modulators or receptor ligands. The target compound’s 2-fluorophenyl group may enhance binding to serotonin or dopamine receptors, similar to related piperazine derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Piperazine Functionalization : React 2-fluorophenylpiperazine with a halogenated furan derivative under reflux in anhydrous dichloromethane (DCM) with a base (e.g., KCO) to form the core structure .

Acetamide Coupling : Use a nucleophilic acyl substitution reaction with ethyl chloroacetate in DMF, followed by hydrolysis to yield the acetamide group.

- Key Variables : Temperature (60–80°C), solvent polarity, and catalyst choice (e.g., triethylamine for acid scavenging) critically affect yield. Yields range from 45–70% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.1–7.3 ppm; furan protons at δ 6.3–7.4 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]+ ~428.18 g/mol).

- X-ray Crystallography : Resolves bond angles (e.g., piperazine ring puckering) and intermolecular interactions (e.g., hydrogen bonds between acetamide and fluorophenyl groups) .

Q. What preliminary assays are recommended to assess its bioactivity?

- Methodological Answer :

- Enzyme Inhibition : Screen against carbonic anhydrase isoforms (CA-II, CA-IX) using fluorometric assays. IC values <1 µM suggest therapeutic potential .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. EC values >10 µM indicate low toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Assay Standardization : Compare protocols for cell lines (e.g., passage number), solvent (DMSO concentration ≤0.1%), and incubation time .

- Meta-Analysis : Pool data from independent studies (e.g., PubChem BioAssay) to identify trends. For example, inconsistent CA-II inhibition may stem from assay pH variations .

- Structural-Activity Relationship (SAR) : Use molecular docking (e.g., AutoDock Vina) to correlate fluorophenyl/furan orientation with target binding affinity .

Q. What strategies optimize this compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., sulfonyl) to improve solubility. LogP reductions from 3.2 to 2.5 enhance bioavailability .

- Metabolic Stability : Test microsomal half-life (human liver microsomes) with NADPH cofactor. Half-life <30 minutes necessitates prodrug design .

Q. How does this compound interact with neurological targets (e.g., serotonin/dopamine receptors)?

- Methodological Answer :

- Radioligand Binding Assays : Compete with H-ketanserin (5-HT) or H-spiperone (D) in rat brain homogenates. K values <100 nM suggest high affinity .

- Functional Assays : Measure cAMP inhibition (D receptor) or calcium flux (5-HT) in transfected HEK293 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.